molecular formula C5H7N5O3 B2461650 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide CAS No. 376618-71-2

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B2461650
CAS No.: 376618-71-2
M. Wt: 185.143
InChI Key: FDNHAKFWMLAFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide (CAS: 376618-71-2) is a pyrazole derivative characterized by a nitro group at the 4-position, a methyl group at the 1-position, and a carbohydrazide functional group at the 3-position. Its molecular formula is C₅H₇N₅O₃ (MW: 185.14 g/mol). The compound is commercially available with 95% purity and is stored under inert, dark conditions to ensure stability .

Properties

IUPAC Name

1-methyl-4-nitropyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c1-9-2-3(10(12)13)4(8-9)5(11)7-6/h2H,6H2,1H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNHAKFWMLAFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide can be synthesized through a multi-step process involving the nitration of 1-methylpyrazole followed by the introduction of a carbohydrazide group. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the carbohydrazide group can be achieved through the reaction of the nitro compound with hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrazine hydrate, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

Major products formed from these reactions include amino derivatives, substituted pyrazoles, and hydrazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbohydrazide group can form covalent bonds with target proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide (CAS: 1001755-77-6)
  • Structural Difference : Ethyl group replaces methyl at the 1-position.
  • Similarity Score : 0.90 (based on Tanimoto similarity) .
  • Synthesis methods for both compounds likely involve hydrazine hydrate reactions with ester precursors, as seen in related pyrazole-carbohydrazide syntheses .
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide (CAS: Not provided)
  • Implications :
    • The absence of the nitro group reduces electrophilicity and may limit applications in reactions requiring nitro-directed functionalization.

Functional Group Variations

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (CAS: Not provided)
  • Structural Difference : Trifluoromethyl at 3-position instead of nitro at 4-position.
  • Synthesis : Prepared via refluxing ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate with hydrazine hydrate, yielding an 85% isolated product with mp 145–146°C .
  • Implications :
    • The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to nitro groups, making it more suitable for pharmaceutical applications.
    • NMR data (δ 3.94 ppm for CH₃, δ 8.24 ppm for pyrazole CH) indicate distinct electronic environments compared to the nitro analog .
N-Ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 1287670-03-4)
  • Structural Difference : Carboxamide replaces carbohydrazide.
  • Similarity Score : 0.92 .
  • Implications :
    • The carboxamide group reduces nucleophilicity compared to carbohydrazide, limiting utility in condensation reactions (e.g., Schiff base formation).

Complex Derivatives and Hybrid Structures

1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide (CAS: Not provided)
  • Structural Difference : Extended structure with a pyrazole-methyl substituent.
  • Implications :
    • The bulky substituent may enhance binding specificity in biological targets (e.g., enzyme active sites) but could reduce solubility .
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide (CAS: 1002243-76-6)
  • Structural Difference : Bromo-substituted pyrazole linked via a methyl group.

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide (MNPH) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a nitro group and a carbohydrazide moiety. This structure contributes to its reactivity and potential biological activity. The compound can undergo various chemical reactions, including oxidation, substitution, and condensation, which are essential for its synthesis and functionalization in biological applications.

The biological activity of MNPH is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the carbohydrazide group can form covalent bonds with target proteins, potentially inhibiting their activity. This dual functionality makes MNPH a promising candidate for further pharmacological development.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of MNPH and its derivatives. For instance, research has shown that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. One study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives, indicating potent activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of MNPH has been explored through various in vitro studies. Compounds derived from pyrazole scaffolds have demonstrated significant cytotoxic effects against different cancer cell lines. For example, derivatives have shown IC50 values as low as 3.79 µM against MCF7 breast cancer cells . Table 1 summarizes key findings related to the anticancer activity of MNPH derivatives.

Compound Cell Line IC50 (µM) Activity
MNPH Derivative AMCF73.79Significant cytotoxicity
MNPH Derivative BNCI-H46012.50Moderate cytotoxicity
MNPH Derivative CSF-26842.30Low cytotoxicity

Case Studies

Several case studies have highlighted the therapeutic potential of MNPH:

  • Antimicrobial Efficacy : A study conducted on various pyrazole derivatives demonstrated that MNPH exhibited strong inhibition against multiple bacterial strains, supporting its use as a lead compound in developing new antimicrobial agents .
  • Anticancer Research : In a comparative study, MNPH derivatives were tested against several cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction . The mechanisms involved were linked to the activation of apoptotic pathways and cell cycle arrest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.